2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenyl group and a nitrophenyl group connected through an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(4-chlorophenyl)acetohydrazide and 3-nitrobenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorophenyl group can interact with hydrophobic regions of biological molecules. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)acetohydrazide
- 3-nitrobenzaldehyde
- 4-chlorophenyl 2-nitrophenyl ether
Uniqueness
2-(4-chlorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H12ClN3O3 |
---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12ClN3O3/c16-13-6-4-11(5-7-13)9-15(20)18-17-10-12-2-1-3-14(8-12)19(21)22/h1-8,10H,9H2,(H,18,20)/b17-10+ |
InChI Key |
LXDLVKIVINTNJR-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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